molecular formula C19H14ClF3N2O3S2 B2691355 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide CAS No. 338775-32-9

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide

Cat. No. B2691355
M. Wt: 474.9
InChI Key: GPAUSGHZOPFEMY-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives often involve the exchange of chlorine and fluorine atoms, as well as the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Antimalarial Activity

Research has demonstrated the efficacy of certain pyrazolopyridine-sulfonamide derivatives in combating Plasmodium falciparum, the parasite responsible for malaria. Specifically, compounds with certain substituents showed promising in vitro activity against the chloroquine-resistant clone W2. The 1H-pyrazolo[3,4-b]pyridine system, part of this compound's structure, is particularly notable for further antimalarial studies (Silva et al., 2016).

Anticancer Activity

A series of benzenesulfonamide derivatives, including those structurally related to 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide, have shown potent anticancer activity. These compounds were effective against various human cancer cell lines, including HCT-116, HeLa, and MCF-7, and demonstrated apoptosis-inducing activity. The introduction of specific substituents has been found to significantly enhance anticancer properties (Żołnowska et al., 2016).

HIV-1 Infection Prevention

Methylbenzenesulfonamide, a related compound, has gained attention for its potential in preventing HIV-1 infection. This compound's antagonistic properties make it a candidate for drug development aimed at targeting HIV-1 (Cheng De-ju, 2015).

Inhibiting Human Carbonic Anhydrases

Certain benzenesulfonamide derivatives have been synthesized and found to inhibit human carbonic anhydrases (CAs). These compounds are potential candidates for treating various diseases, including cancer, due to their inhibitory effects on specific CA isoenzymes (Balandis et al., 2020).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O3S2/c1-29-15-4-2-3-13(10-15)25-30(26,27)16-7-5-14(6-8-16)28-18-17(20)9-12(11-24-18)19(21,22)23/h2-11,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAUSGHZOPFEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide

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